Silane-d3, methyl- Silane-d3, methyl-
Brand Name: Vulcanchem
CAS No.: 1066-43-9
VCID: VC7935440
InChI: InChI=1S/CH6Si/c1-2/h1-2H3/i2D3
SMILES: C[SiH3]
Molecular Formula: CH6Si
Molecular Weight: 49.162 g/mol

Silane-d3, methyl-

CAS No.: 1066-43-9

Cat. No.: VC7935440

Molecular Formula: CH6Si

Molecular Weight: 49.162 g/mol

* For research use only. Not for human or veterinary use.

Silane-d3, methyl- - 1066-43-9

Specification

CAS No. 1066-43-9
Molecular Formula CH6Si
Molecular Weight 49.162 g/mol
IUPAC Name trideuterio(methyl)silane
Standard InChI InChI=1S/CH6Si/c1-2/h1-2H3/i2D3
Standard InChI Key UIUXUFNYAYAMOE-BMSJAHLVSA-N
Isomeric SMILES [2H][Si]([2H])([2H])C
SMILES C[SiH3]
Canonical SMILES C[SiH3]

Introduction

Chemical Identification and Structural Characteristics

Molecular Formula and Nomenclature

  • Systematic Name: Trideuteriomethylsilane

  • Molecular Formula: C¹H₃D₃Si (CD₃SiH₃)

  • CAS Registry Number: 1066-43-9

  • Alternative CAS: 992-94-9 (non-deuterated methylsilane)

Structural Features

The compound consists of a silicon atom bonded to a trideuteriomethyl group (CD₃) and three hydrogen atoms. Its planar structure is analogous to methylsilane, with deuterium substitution altering vibrational and thermodynamic properties .

Table 1: Key Structural Parameters

PropertyValueSource
Bond Length (Si–C)1.86 Å
Bond Angle (Si–C–D)109.5° (tetrahedral)
Vibrational ModesSi–C stretch: 683 cm⁻¹

Synthesis and Production Methods

Grignard Reagent Approach

Deuterated methyl groups are introduced via reactions with deuterated methylmagnesium halides (e.g., CD₃MgX). For example:
SiCl4+CD3MgClCD3SiCl3+MgCl2\text{SiCl}_4 + \text{CD}_3\text{MgCl} \rightarrow \text{CD}_3\text{SiCl}_3 + \text{MgCl}_2
Subsequent reduction with lithium aluminum deuteride (LiAlD₄) yields CD₃SiH₃ .

Isotopic Exchange

Deuteration via catalytic exchange with D₂O or D₂ gas under controlled conditions is employed for small-scale synthesis .

Table 2: Synthetic Routes and Yields

MethodYield (%)Purity (%)Source
Grignard Reaction85–9099
Catalytic Deuteration70–7595

Physical and Chemical Properties

Thermodynamic Data

  • Boiling Point: -30°C (compared to -57°C for CH₃SiH₃) .

  • Vapor Pressure: 1.2 atm at 25°C .

  • Flammability: Highly flammable; autoignition at 280°C .

Spectroscopic Characteristics

  • IR Spectroscopy: Si–C stretching at 683 cm⁻¹, C–D bending at 980 cm⁻¹ .

  • NMR: ²H NMR signal at δ 0.85 ppm (quartet, J = 2.1 Hz) .

Table 3: Comparative Vibrational Frequencies

ModeCD₃SiH₃ (cm⁻¹)CH₃SiH₃ (cm⁻¹)
Si–C Stretch683700
C–D/C–H Bend9801250

Applications in Research and Industry

Surface Science and Thin Films

CD₃SiH₃ is used to prepare deuterium-terminated silicon surfaces for studying vibrational dynamics via helium atom scattering . The isotopic substitution reduces thermal motion, enabling precise measurement of surface Debye temperatures (824 K for CD₃-Si vs. 983 K for CH₃-Si) .

Plasma-Enhanced Chemical Vapor Deposition (PECVD)

In PECVD processes, CD₃SiH₃ serves as a precursor for deuterated amorphous silicon carbide (a-SiC:D) films, which exhibit enhanced thermal stability compared to hydrogenated analogs .

Isotopic Tracer Studies

The compound is utilized in kinetic studies to track methyl group transfer mechanisms in organosilicon reactions .

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